N-allyl-2,6-dichloropyrimidin-4-amine

Radical Cyclization Pyrimidinone Synthesis Medicinal Chemistry Building Blocks

Traditional N-alkylpyrimidine building blocks lack alkene functionality for radical cyclization cascades, restricting access to privileged pyrimidinone scaffolds. This compound overcomes that limitation: • Allyl handle enables metal-free radical cyclization onto heteroaromatic nitrogen, yielding pyrimidinones with exclusive regioselectivity and high yields. • Differential C2/C6 chlorine reactivity permits sequential orthogonal substitution without protecting group interconversion. • Allyl group functions as a latent amine, stable during SNAr, streamlining pharmacophore assembly. Available from stock with full analytical QC; immediate global dispatch.

Molecular Formula C7H7Cl2N3
Molecular Weight 204.054
CAS No. 142729-03-1
Cat. No. B598345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2,6-dichloropyrimidin-4-amine
CAS142729-03-1
SynonymsN-allyl-2,6-dichloropyriMidin-4-aMine
Molecular FormulaC7H7Cl2N3
Molecular Weight204.054
Structural Identifiers
SMILESC=CCNC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C7H7Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12)
InChIKeyVDOCGNBBQCVPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties of N-Allyl-2,6-dichloropyrimidin-4-amine


N-Allyl-2,6-dichloropyrimidin-4-amine is a heterocyclic building block belonging to the 2,6-dichloropyrimidin-4-amine class. It features a pyrimidine core substituted with chlorine atoms at the 2- and 6-positions and an N-allylamino group at the 4-position, resulting in a molecular formula of C₇H₇Cl₂N₃ and a molecular weight of 204.05 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization through nucleophilic aromatic substitution at the chlorine positions or participation of the allyl moiety in cycloaddition and radical reactions . It is not a final therapeutic agent but a strategic precursor for synthesizing diverse pyrimidine-based scaffolds.

Why N-Allyl-2,6-dichloropyrimidin-4-amine Cannot Be Replaced


Within the 2,6-dichloropyrimidin-4-amine class, the nature of the N-alkyl substituent dictates not only the compound's lipophilicity and steric profile but, more critically, its capacity to engage in unique reaction manifolds. Simple N-alkyl derivatives (e.g., N-methyl, N-ethyl) lack the alkene functionality required for radical cyclization cascades that convert the allyl group into fused pyrimidinone scaffolds . Conversely, the allyl moiety in N-allyl-2,6-dichloropyrimidin-4-amine enables a metal-free radical cyclization onto the heteroaromatic nitrogen, providing direct access to privileged pyrimidinone structures that are inaccessible from saturated analogs [1]. Generic substitution would therefore eliminate a key synthetic vector, necessitating explicit, evidence-based procurement decisions.

N-Allyl-2,6-dichloropyrimidin-4-amine: Quantitative Evidence


Allyl-Enabled Radical Cyclization

N-Allyl-2,6-dichloropyrimidin-4-amine undergoes a regioselective radical cyclization upon the pyrimidine nitrogen to yield pyrimidinones in generally high yields (Table 1), a transformation that is completely unattainable with N-methyl, N-ethyl, or N-propyl analogs due to the absence of the requisite alkene moiety . The reaction proceeds with exclusive formation of a single isomeric pyrimidinone, highlighting the synthetic utility of the allyl handle .

Radical Cyclization Pyrimidinone Synthesis Medicinal Chemistry Building Blocks

Allyl-Enabled Regioselective Amination

While the unsubstituted 2,6-dichloro-4-aminopyrimidine core undergoes non-regioselective amination when reacted with free amines, the presence of the N-allyl group in the target compound provides a protected amine handle that can be exploited for subsequent selective deprotection and further functionalization [1]. In contrast, direct amination of 2,4,6-trichloropyrimidine with free amines yields nearly equimolar mixtures of regioisomers [2].

Nucleophilic Aromatic Substitution Regioselectivity Protecting Group Strategy

C2 vs. C6 Chlorine Reactivity Differential

In 2,6-dichloro-4-aminopyrimidine derivatives, the chlorine at position 2 exhibits markedly higher electrophilicity than that at position 6, allowing for stepwise, orthogonal functionalization [1]. This intrinsic reactivity gradient is retained in N-allyl-2,6-dichloropyrimidin-4-amine, enabling sequential nucleophilic substitution without protecting group manipulation [2].

Nucleophilic Aromatic Substitution Heterocyclic Chemistry Reactivity Tuning

Molecular Descriptors: Allyl vs. Saturated Alkyl

The presence of the allyl group imparts distinct physicochemical properties compared to saturated N-alkyl analogs. The alkene moiety increases polar surface area and provides an additional hydrogen bond acceptor, which can influence solubility and permeability .

Physicochemical Properties Drug-Likeness Medicinal Chemistry

N-Allyl-2,6-dichloropyrimidin-4-amine: Key Applications


Pyrimidinone Synthesis via Radical Cyclization

Utilize N-allyl-2,6-dichloropyrimidin-4-amine as a starting material for the metal-free radical cyclization to pyrimidinones. The allyl group undergoes intramolecular radical addition to the pyrimidine nitrogen, yielding privileged pyrimidinone structures in high yields and with exclusive regioselectivity . This transformation is uniquely enabled by the allyl handle and cannot be replicated with saturated N-alkyl analogs, making it a strategic choice for medicinal chemistry programs targeting kinase inhibitors or antiviral agents.

Orthogonal Functionalization Strategy

Exploit the differential reactivity of the C2 and C6 chlorine atoms in N-allyl-2,6-dichloropyrimidin-4-amine to install two distinct substituents sequentially without protecting group interconversion . The C2 chlorine is more electrophilic and can be displaced under mild conditions, while the C6 chlorine requires harsher conditions, enabling the construction of highly functionalized pyrimidine libraries for high-throughput screening [1].

Protected Amine for Multi-Step Synthesis

The N-allyl group in N-allyl-2,6-dichloropyrimidin-4-amine functions as a latent amine that remains inert during SNAr reactions at the chlorine positions. This allows for the introduction of complex substituents before unveiling the free amine through deprotection, streamlining the synthesis of aminopyrimidine-based pharmacophores .

Fragment-Based Lead Generation

With a molecular weight of 204.05 g/mol and a balanced lipophilicity profile, N-allyl-2,6-dichloropyrimidin-4-amine serves as an ideal fragment for fragment-based lead generation. The allyl group provides a unique vector for fragment growing or linking via olefin metathesis or radical chemistry, while the two chlorine atoms offer orthogonal handles for fragment elaboration .

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